A Comprehensive Technical Guide to the Solubility of 1-tert-Butoxy-3-methyl-3-buten-2-ol in Organic Solvents
A Comprehensive Technical Guide to the Solubility of 1-tert-Butoxy-3-methyl-3-buten-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the solubility characteristics of 1-tert-Butoxy-3-methyl-3-buten-2-ol, a bifunctional organic molecule containing both a tertiary alcohol and an ether functional group. In the absence of extensive empirical solubility data in the public domain, this document synthesizes fundamental principles of physical organic chemistry to predict and rationalize its solubility behavior across a spectrum of common organic solvents. This guide is intended to empower researchers in various fields, including drug development and synthetic chemistry, to make informed decisions regarding solvent selection, reaction conditions, and purification strategies involving this compound. A comprehensive, step-by-step experimental protocol for the precise determination of its solubility is also provided, alongside essential safety and handling considerations.
Introduction: The Molecular Architecture of 1-tert-Butoxy-3-methyl-3-buten-2-ol
1-tert-Butoxy-3-methyl-3-buten-2-ol (CAS No. 3605-82-1) is a fascinating molecule for solubility studies due to its unique combination of functional groups. Its molecular formula is C9H18O2, with a molecular weight of 158.24 g/mol [1]. The structure incorporates a hydrophilic tertiary alcohol and a less polar, yet still influential, ether linkage. The interplay of these features, coupled with a moderately sized hydrocarbon backbone, dictates its interactions with various solvent environments.
Key Structural Features Influencing Solubility:
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Tertiary Alcohol (-OH): This is the primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This group significantly contributes to the molecule's polarity.
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Ether (-O-): The ether oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents. However, ethers are generally less polar than alcohols[2][3][4].
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tert-Butyl Group (-(CH₃)₃): This bulky, nonpolar group introduces steric hindrance around the ether linkage, which can impact solvent interactions. Its significant hydrocarbon character enhances solubility in nonpolar solvents.
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Alkene Group (-C=C-): The double bond introduces a region of electron density, contributing to weak polar interactions.
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Carbon Skeleton: The nine-carbon backbone provides a significant nonpolar character to the molecule, favoring solubility in less polar organic solvents.
The following diagram illustrates the key functional groups and their potential for intermolecular interactions.
Caption: Molecular structure and key interaction sites of 1-tert-Butoxy-3-methyl-3-buten-2-ol.
Theoretical Framework: Predicting Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible.
Polar Protic Solvents (e.g., Alcohols, Water)
These solvents can engage in hydrogen bonding. Due to the presence of the hydroxyl group, 1-tert-Butoxy-3-methyl-3-buten-2-ol is expected to be soluble in short-chain alcohols like methanol, ethanol, and propanol[5]. The solubility will likely decrease as the carbon chain of the alcohol solvent increases due to the increasing nonpolar character of the solvent. While the molecule possesses a hydroxyl group, its overall large nonpolar structure will limit its solubility in water.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile)
These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The carbonyl oxygen in acetone and ethyl acetate, and the nitrogen in acetonitrile can interact with the hydroxyl hydrogen of the solute. Therefore, good solubility is anticipated in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The significant hydrocarbon portion of 1-tert-Butoxy-3-methyl-3-buten-2-ol suggests it will be readily soluble in nonpolar solvents[2][3][4]. The ether functional group also contributes to its affinity for other ethers.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl group and the solvent. |
| Isopropanol, n-Butanol | Moderate to High | Good hydrogen bonding, but the increasing nonpolar character of the solvent may slightly reduce solubility compared to smaller alcohols. | |
| Water | Low to Moderate | The hydroxyl group allows for some water solubility, but the large nonpolar hydrocarbon backbone limits miscibility[6]. | |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Ethyl Acetate, Acetonitrile | Moderate to High | Good polarity match and potential for dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Highly polar solvents capable of strong interactions with the polar functional groups of the solute. | |
| Nonpolar | Hexane, Heptane | Moderate to High | The large nonpolar part of the solute molecule interacts favorably with nonpolar solvents. |
| Toluene, Benzene | High | Favorable interactions between the aromatic ring of the solvent and the nonpolar regions of the solute. | |
| Diethyl Ether, Dichloromethane | High | The ether linkage in the solute promotes miscibility with other ethers. Dichloromethane is a good solvent for a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-tert-Butoxy-3-methyl-3-buten-2-ol in various organic solvents.
Isothermal Saturation Method
This gravimetric method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
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1-tert-Butoxy-3-methyl-3-buten-2-ol (high purity)
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Selected organic solvents (analytical grade)
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Temperature-controlled shaker or incubator
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Analytical balance
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Vials with airtight caps
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Syringe filters (0.22 µm, solvent-compatible)
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Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the isothermal saturation method for solubility determination.
Detailed Procedure:
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Preparation: Add an excess amount of 1-tert-Butoxy-3-methyl-3-buten-2-ol to a series of vials, each containing a precisely measured volume of a different organic solvent. An excess is confirmed by the presence of undissolved solute.
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Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for 24 to 48 hours to ensure equilibrium is reached.
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Sampling: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any particulate matter.
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Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial. Record the total weight.
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Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.
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Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute residue.
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Calculation: The solubility can be calculated using the following formula:
Solubility (g / 100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of supernatant) * 100
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with care, adhering to established safety protocols.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile organic solvents.
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Fire Safety: Many organic solvents are flammable. Keep away from open flames, sparks, and other sources of ignition.
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Spill and Waste Disposal: Have appropriate spill containment materials readily available. Dispose of all chemical waste in accordance with institutional and local regulations.
For specific safety information, always consult the Safety Data Sheet (SDS) for 1-tert-Butoxy-3-methyl-3-buten-2-ol and each solvent used.
Conclusion
References
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Ethers | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
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Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Alcohols: Structure & Properties – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
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How is alcohol both organic solvent and soluble in water? - Quora. (2018, February 10). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
Sources
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- 2. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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